(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone
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Description
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone is a useful research compound. Its molecular formula is C20H19NO3S3 and its molecular weight is 417.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Novel compounds, including thiophene derivatives, are synthesized and characterized using various spectral methods and high-resolution mass spectrometry. Density functional theory (DFT) calculations help in the structural optimization and interpretation of theoretical vibrational spectra. These studies also explore the thermodynamic stability and reactivity of the compounds, with molecular docking studies aiding in understanding their antibacterial activity (Shahana & Yardily, 2020).
Crystal Structure Analysis
Substituted thiophenes, which show a wide range of biological activities, are of significant interest. The crystal structure of certain thiophene derivatives is studied, highlighting their potential in pharmaceuticals and material science. These compounds are utilized in various applications, including organic electronics and sensors (Nagaraju et al., 2018).
Antitumor and Antioxidant Properties
The synthesis of thiophene derivatives and their evaluation for antitumor activity against a range of cancer cell lines have been reported. These compounds demonstrate inhibitory effects, especially on leukemia, lung cancer, and renal cancer cell lines, suggesting their potential as anticancer agents (Bhole & Bhusari, 2011). Moreover, the antioxidative properties of some derivatives have been studied, showing their capability to act as potent antioxidants (Çetinkaya et al., 2012).
Cytoprotective Activities
Phenyl(thiophen-2-yl)methanone derivatives exhibit cytoprotective activities against H_2O_2-induced injury in human umbilical vein endothelial cells (HUVECs), with specific substituents on the phenyl ring enhancing the protective activity. These findings indicate the potential of these compounds in protecting against oxidative stress-induced cellular damage (Kong Lian, 2014).
Anticancer Agents
The evaluation of pyrazoline derivatives for their potential as anticancer agents, particularly against the HepG-2 cell line, has been conducted. Certain derivatives show significant cytotoxicity, suggesting their use as promising anticancer drug candidates (Xu et al., 2017).
Properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S3/c22-20(16-7-5-15(6-8-16)17-3-1-12-25-17)21-10-9-19(18-4-2-13-26-18)27(23,24)14-11-21/h1-8,12-13,19H,9-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVRWKZHVYADAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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